molecular formula C19H19NO4 B584929 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide CAS No. 1205548-03-3

2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide

Cat. No.: B584929
CAS No.: 1205548-03-3
M. Wt: 325.4 g/mol
InChI Key: MZECMKJLFNUZCR-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is a common structural motif in many biologically active molecules. The presence of dimethylamino and methoxy groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 7,8-dimethoxy-4H-chromen-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromenone compounds.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical reactivity and stability make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core and functional groups. These interactions can modulate biological pathways and lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
  • 4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one
  • 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrochloride

Uniqueness

The hydrobromide salt form of the compound offers improved solubility and stability compared to its free base or hydrochloride counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

CAS No.

1205548-03-3

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H19NO4/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17/h5-11H,1-4H3

InChI Key

MZECMKJLFNUZCR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC

Synonyms

2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one

Origin of Product

United States

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